N-Methyl-N-(piperidin-4-yl)isobutylamidhydrochloride
Overview
Description
N-Methyl-N-(piperidin-4-yl)isobutylamidhydrochloride: is a chemical compound with the molecular formula C10H21ClN2O and a molecular weight of 220.74 g/mol . This compound is primarily used in research and development, particularly in the pharmaceutical industry . It is known for its high-quality reference standards, which are essential for accurate results in pharmaceutical testing .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N-(piperidin-4-yl)isobutylamidhydrochloride typically involves the reaction of N-methylpiperidine with isobutyryl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or chromatography to obtain the desired compound .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale . The reaction conditions are optimized to ensure high yield and purity of the product . The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistency and quality of the compound .
Chemical Reactions Analysis
Types of Reactions: N-Methyl-N-(piperidin-4-yl)isobutylamidhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of N-Methyl-N-(piperidin-4-yl)isobutyric acid.
Reduction: Formation of N-Methyl-N-(piperidin-4-yl)isobutylamine.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
N-Methyl-N-(piperidin-4-yl)isobutylamidhydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-Methyl-N-(piperidin-4-yl)isobutylamidhydrochloride involves its interaction with specific molecular targets and pathways . The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- N-Methyl-N-(piperidin-4-yl)isobutyramide hydrochloride
- N,2-dimethyl-N-piperidin-4-ylpropanamide
Comparison: N-Methyl-N-(piperidin-4-yl)isobutylamidhydrochloride is unique due to its specific structure and properties . Compared to similar compounds, it offers distinct advantages in terms of stability, reactivity, and application potential . Its unique piperidine ring structure makes it particularly valuable in pharmaceutical research and development .
Properties
IUPAC Name |
N,2-dimethyl-N-piperidin-4-ylpropanamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.ClH/c1-8(2)10(13)12(3)9-4-6-11-7-5-9;/h8-9,11H,4-7H2,1-3H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVHLCOBSPCFHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N(C)C1CCNCC1.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1286273-21-9 | |
Record name | Propanamide, N,2-dimethyl-N-4-piperidinyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1286273-21-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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